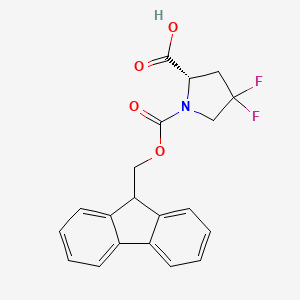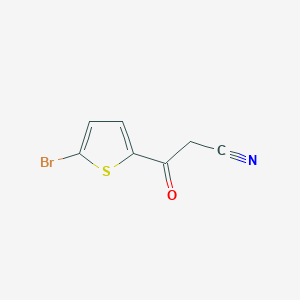
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile
Descripción general
Descripción
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is also known as BTOPN and is widely used as a building block in the synthesis of various complex organic molecules.
Aplicaciones Científicas De Investigación
Electrochemical Coupling
One application involves the electrochemical coupling of 2- or 3-bromothiophene with various halides using nickel catalysis. This process efficiently couples 3-bromothiophene with activated alkyl chlorides, benzyl chloride, or vinyl halides, demonstrating its utility in synthetic chemistry (Durandetti, Périchon, & Nédélec, 1997).
Oxidative Cyclizations
3-Oxopropanenitriles, including derivatives of 3-(5-bromothiophen-2-yl), are used in oxidative cyclizations with conjugated alkenes. This results in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, highlighting its relevance in organic synthesis (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Synthesis of Polysubstituted Derivatives
The compound is also involved in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. Such reactions exemplify its role in producing complex organic molecules with potential applications in various fields (Farag, Dawood, & Kandeel, 1997).
Optical Properties in Silicon-Containing Molecules
It plays a role in the synthesis and study of silicon-containing molecules with bithiophene units. This research is significant for understanding the optical properties of such compounds, which are relevant in materials science (Naka et al., 2013).
Antibacterial and Antifungal Evaluation
5-Bromothiophene-based derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This demonstrates the potential biomedical applications of these compounds (Sharma et al., 2022).
Synthesis of Heterocyclic Compounds
3-(1H-Indol-3-yl)-3-oxopropanenitrile, a related compound, has been used extensively for synthesizing various heterocyclic compounds. This highlights its significance as a precursor in organic synthesis (Fadda et al., 2014).
Thiophene Polymer Synthesis
3-Bromothiophene, a key intermediate, is utilized in synthesizing thiophene polymers, which have broad applications, especially in polymer chemistry (Deng-yu, 2004).
Photovoltaic Improvement
In the field of photovoltaics, derivatives of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile, like 2,3-bis(5-bromothiophene-2-yl)acrylonitrile, have been used to enhance the performance of bulk heterojunction organic photovoltaics, indicating its importance in renewable energy research (Chen et al., 2012).
Propiedades
IUPAC Name |
3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOVNZVKMAKROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461281 | |
| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile | |
CAS RN |
71683-02-8 | |
| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

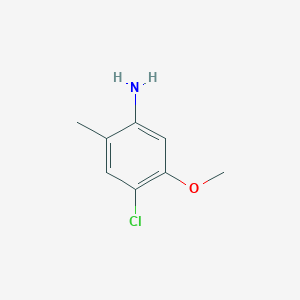
![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)
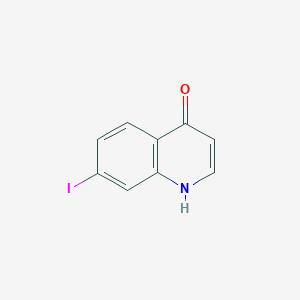
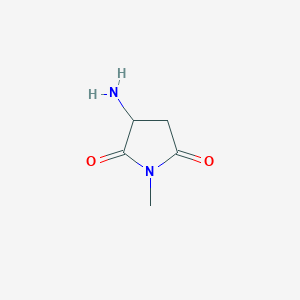
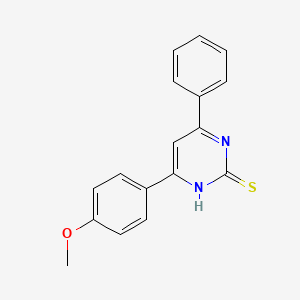
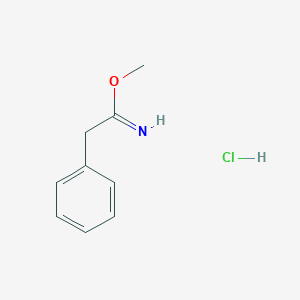
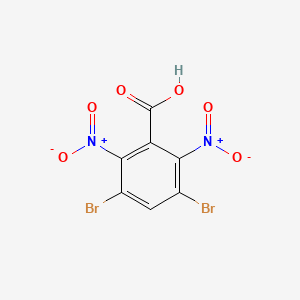
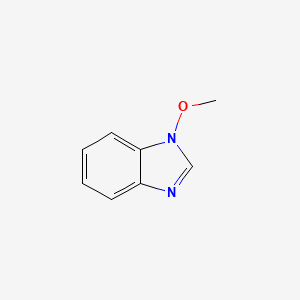
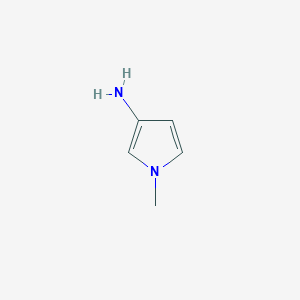
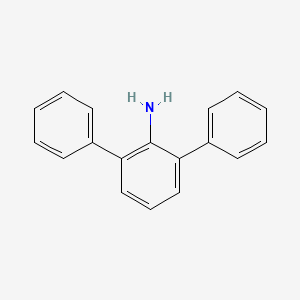

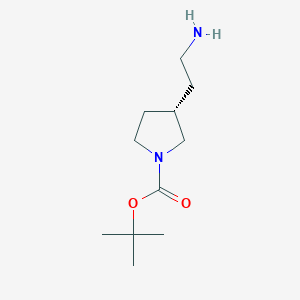
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)
